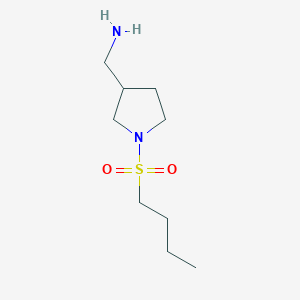
(R)-2,2,4-Trimethylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2,2,4-Trimethylpyrrolidine is a chiral organic compound with the molecular formula C7H15N It is a derivative of pyrrolidine, characterized by the presence of three methyl groups attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2,4-Trimethylpyrrolidine can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 2,2,4-trimethylpyrroline using a chiral catalyst. This method ensures the production of the desired enantiomer with high enantiomeric purity. Another method includes the reductive amination of 2,2,4-trimethylpyrrolidine-1-carboxaldehyde using a chiral amine as the reducing agent.
Industrial Production Methods
Industrial production of ®-2,2,4-Trimethylpyrrolidine typically involves large-scale asymmetric hydrogenation processes. These processes utilize advanced catalytic systems to achieve high yields and enantiomeric excess. The choice of catalyst and reaction conditions are crucial for optimizing the efficiency and selectivity of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2,2,4-Trimethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The methyl groups on the pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrrolidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-2,2,4-Trimethylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and in the development of new therapeutic agents.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ®-2,2,4-Trimethylpyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or activation, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
(S)-2,2,4-Trimethylpyrrolidine: The enantiomer of ®-2,2,4-Trimethylpyrrolidine, with similar chemical properties but different biological activities.
2,2,4-Trimethylpyrrolidine: The racemic mixture containing both ® and (S) enantiomers.
2,2,5-Trimethylpyrrolidine: A structural isomer with a different arrangement of methyl groups on the pyrrolidine ring.
Uniqueness
®-2,2,4-Trimethylpyrrolidine is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to selectively interact with chiral targets makes it valuable in asymmetric synthesis and pharmaceutical research.
Properties
Molecular Formula |
C7H15N |
|---|---|
Molecular Weight |
113.20 g/mol |
IUPAC Name |
(4R)-2,2,4-trimethylpyrrolidine |
InChI |
InChI=1S/C7H15N/c1-6-4-7(2,3)8-5-6/h6,8H,4-5H2,1-3H3/t6-/m1/s1 |
InChI Key |
AJMDMNYTTSGFEL-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@@H]1CC(NC1)(C)C |
Canonical SMILES |
CC1CC(NC1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,4,7-tetrahydro-6H-pyrano[3,4-c]pyridin-6-one](/img/structure/B13329712.png)
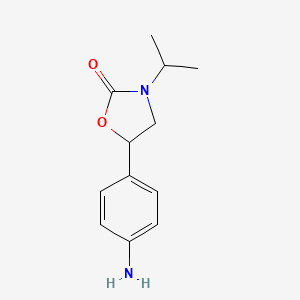
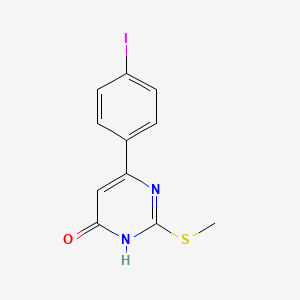
![6'-Chloro-1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B13329718.png)
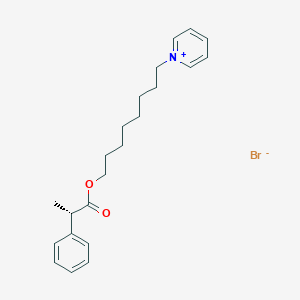
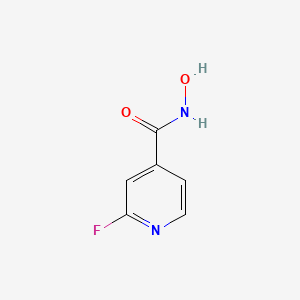
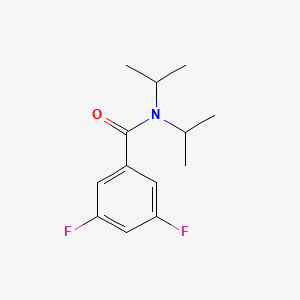

![2-[(5-Amino-2-chloropyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B13329753.png)
![2-(1-Methyl-1H-pyrazol-5-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13329758.png)
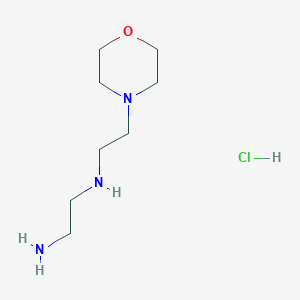
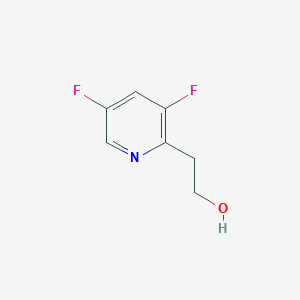
![2-[2-Amino-5-(benzyloxy)phenyl]acetonitrile](/img/structure/B13329775.png)
